molecular formula C8H7NO3 B1367177 2-Methyl-4-nitrobenzaldehyde CAS No. 72005-84-6

2-Methyl-4-nitrobenzaldehyde

Cat. No. B1367177
CAS RN: 72005-84-6
M. Wt: 165.15 g/mol
InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N
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Patent
US09365575B2

Procedure details

A flask was charged with (2-methyl-4-nitro-phenyl)-methanol (16.7 g, 0.100 mol) (334 mL), to manganese(IV) oxide (5 μm, 102.3 g, 1.00 mol), and CH2Cl2 (334 mL). The stirred mixture was heated at 40° C. for at least 2 h or until in-process HPLC analysis showed that conversion was greater than 95%. The cooled mixture was filtered through a celite cake (8 g) loaded onto a fritted funnel and the filter cake was rinsed with CH2Cl2 (340 mL). The filtrate and wash were concentrated under reduced pressure to dryness to afford the title compound as an amorphous solid (13.0 g, 78% yield).
Quantity
334 mL
Type
reactant
Reaction Step One
Quantity
102.3 g
Type
catalyst
Reaction Step One
Quantity
334 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH2:11][OH:12]>[O-2].[Mn+4].[O-2].C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH:11]=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
334 mL
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])CO
Name
Quantity
102.3 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Name
Quantity
334 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered through a celite cake (8 g)
CUSTOM
Type
CUSTOM
Details
loaded onto a fritted funnel
WASH
Type
WASH
Details
the filter cake was rinsed with CH2Cl2 (340 mL)
WASH
Type
WASH
Details
The filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.